molecular formula C8H6BrNO B046890 3-Bromo-4-methoxybenzonitrile CAS No. 117572-79-9

3-Bromo-4-methoxybenzonitrile

Cat. No.: B046890
CAS No.: 117572-79-9
M. Wt: 212.04 g/mol
InChI Key: QHWZMDRKTYTPEE-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H6BrNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

Chemistry: 3-Bromo-4-methoxybenzonitrile is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize various bioactive molecules. It is involved in the development of drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Safety and Hazards

3-Bromo-4-methoxybenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Pharmacokinetics

It is soluble in methanol , which could potentially influence its absorption and distribution in the body.

Action Environment

It should be stored in a cool, dry condition in a well-sealed container, away from oxidizing agents for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxybenzonitrile can be synthesized through various methods. One common approach involves the bromination of 4-methoxybenzonitrile using bromine or a brominating agent under controlled conditions. Another method includes the reaction of bromobenzene with methoxy cyanide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process typically requires precise control of temperature, reaction time, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

    Substitution Products: Various substituted benzonitriles.

    Oxidation Products: Corresponding carboxylic acids or aldehydes.

    Reduction Products: Corresponding amines or alcohols.

    Coupling Products: Biaryl compounds.

Comparison with Similar Compounds

  • 4-Bromo-3-methoxybenzonitrile
  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-4-methoxybenzoic acid
  • 3-Bromo-4-methoxyaniline

Comparison: 3-Bromo-4-methoxybenzonitrile is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both bromine and methoxy groups influences its electronic properties, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

3-bromo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZMDRKTYTPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352917
Record name 3-Bromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117572-79-9
Record name 3-Bromo-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117572-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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